

Application Note: Quantitative Analysis of Imatinib in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Upidosin mesylate	
Cat. No.:	B15188140	Get Quote

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Imatinib, a tyrosine kinase inhibitor, in human plasma. The protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation. The method is validated according to industry standards, demonstrating high precision, accuracy, and a wide linear dynamic range, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

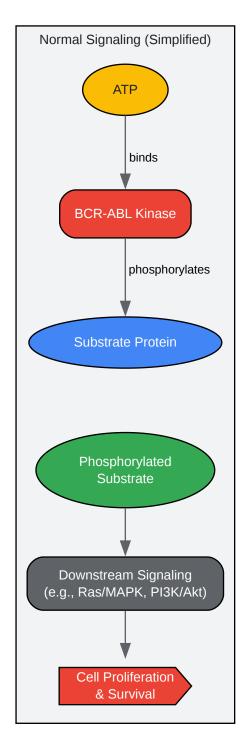
Introduction

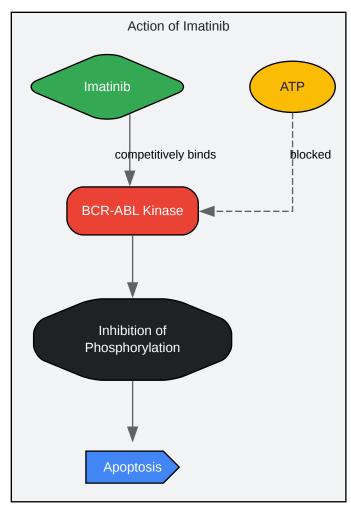
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a selective inhibitor of several tyrosine kinases.[1] It is widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3] In CML, Imatinib targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives uncontrolled cell proliferation.[4][5][6] By binding to the ATP-binding site of this oncoprotein, Imatinib blocks its activity, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.[1][4][7] Given the variability in drug exposure among patients, therapeutic drug monitoring is beneficial to ensure efficacy and safety.[8] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying Imatinib and its primary active metabolite, N-desmethyl imatinib, in biological matrices.[9]

Mechanism of Action



Imatinib's primary mechanism involves the competitive inhibition of the ATP-binding site on specific tyrosine kinases. In BCR-ABL positive cells, this action blocks the phosphorylation of substrate proteins, which in turn interrupts downstream signaling cascades responsible for cell proliferation and survival.







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Figure 1: Mechanism of Action of Imatinib.

Experimental Protocol

This protocol provides a method for the extraction and quantification of Imatinib from human plasma.

- Imatinib Mesylate reference standard (≥98% purity)
- Imatinib-d8 (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium Formate (LC-MS grade)
- Human plasma (K2-EDTA)
- Deionized water
- LC System: Agilent 1100 Series or equivalent
- Mass Spectrometer: Sciex API 3200 or equivalent triple quadrupole mass spectrometer
- Analytical Column: Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 μm) or equivalent[9]
- Stock Solutions (1 mg/mL): Prepare stock solutions of Imatinib and Imatinib-d8 in methanol.
- Working Solutions: Serially dilute the stock solutions with a methanol:water (50:50, v/v)
 mixture to prepare calibration curve (CC) and quality control (QC) working solutions.[3]
- Internal Standard (IS) Working Solution: Prepare a 1 μM solution of Imatinib-d8 in acetonitrile.[10]



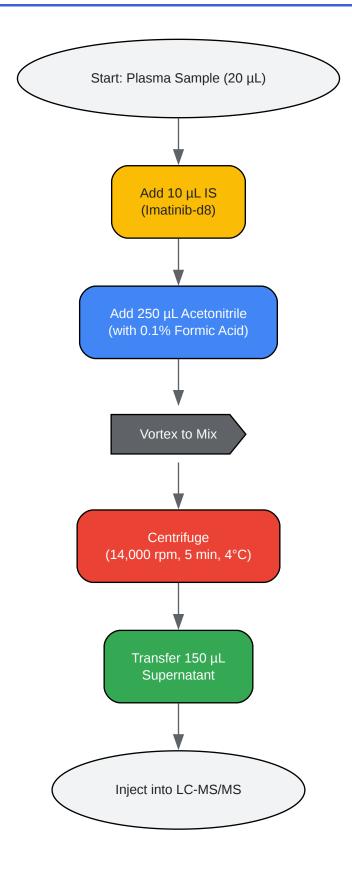




- Mobile Phase A: 0.1% Formic acid in 5 mM Ammonium Formate Solution.[10]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

The protein precipitation method is used for sample extraction.





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Figure 2: Sample Preparation Workflow.



Protocol Steps:

- Pipette 20 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[11]
- Add 10 μL of the Imatinib-d8 internal standard working solution.[11]
- Add 250 μL of acetonitrile containing 0.1% formic acid to precipitate proteins.[11]
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.[11]
- Transfer 150 μL of the clear supernatant to an autosampler vial for analysis.[11]

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 μm)[9]
Mobile Phase A	0.1% Formic acid in 5 mM Ammonium Formate[10]
Mobile Phase B	0.1% Formic acid in Acetonitrile[10]
Gradient	Isocratic: 40% A, 60% B[10]
Flow Rate	0.8 mL/min[10][11]
Injection Volume	10 μL[9]
Column Temp.	35°C[3]

| Run Time | ~5 minutes[11] |

Table 2: Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[10] [11]
Scan Type	Multiple Reaction Monitoring (MRM)[3][12]
Desolvation Temp.	350°C[9]
Desolvation Gas Flow	500 L/h[9]

| Collision Gas | Argon[9] |

Table 3: MRM Transitions and Compound Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Imatinib	494.4	394.2	400	45	28
Imatinib-d8 (IS)	502.4	394.2	400	45	28
N-desmethyl imatinib	480.4	394.2	400	45	28

MRM transitions and voltages are instrument-dependent and may require optimization.[3][8][9] [12]

Method Validation and Performance

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Table 4: Linearity and Sensitivity



Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)	
Imatinib	5.0 - 5000	5.0	> 0.996	
N-desmethyl imatinib	3.0 - 700	3.0	> 0.996	

Linearity established using a weighted (1/x²) least-squares regression model.[8][9][11]

Table 5: Intra-day and Inter-day Precision and Accuracy

Analyte	QC Level	Concentr ation (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
Imatinib	LQC	16	< 15%	85-115%	< 15%	85-115%
	MQC	400	< 15%	85-115%	< 15%	85-115%
	HQC	3200	< 15%	85-115%	< 15%	85-115%
N- desmethyl imatinib	LQC	9	< 15%	85-115%	< 15%	85-115%
	MQC	90	< 15%	85-115%	< 15%	85-115%
	HQC	500	< 15%	85-115%	< 15%	85-115%

Based on representative data from validated methods.[9]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantitative determination of Imatinib and its active metabolite in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for routine clinical therapeutic drug monitoring and for supporting pharmacokinetic and bioequivalence studies, aiding in the optimization of patient therapy.



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